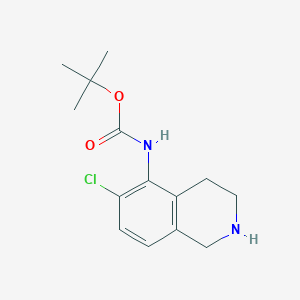

tert-Butyl N-(6-chloro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate

Description

tert-Butyl N-(6-chloro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate is a carbamate-protected tetrahydroisoquinoline derivative, commonly employed as an intermediate in medicinal chemistry and drug discovery. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes. The 6-chloro substituent introduces electronic and steric effects that may influence reactivity, solubility, and target binding.

Properties

Molecular Formula |

C14H19ClN2O2 |

|---|---|

Molecular Weight |

282.76 g/mol |

IUPAC Name |

tert-butyl N-(6-chloro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate |

InChI |

InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-12-10-6-7-16-8-9(10)4-5-11(12)15/h4-5,16H,6-8H2,1-3H3,(H,17,18) |

InChI Key |

KFWCFHVRIYDXFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC2=C1CCNC2)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material and Protection

The starting material is typically 6-chloro-1,2,3,4-tetrahydroisoquinoline or a suitable precursor. The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions to afford the tert-butyl carbamate derivative. This protection is essential to direct lithiation and prevent side reactions.

Directed Ortho-Lithiation

The key step involves the use of a strong base such as n-butyllithium in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) . The reaction is performed in anhydrous tetrahydrofuran (THF) or diethyl ether at low temperatures (typically -78 °C) to achieve regioselective lithiation at the position ortho to the nitrogen substituent on the aromatic ring.

- The reaction mixture changes color (e.g., to brown-red), indicating lithiation.

- The lithiation is allowed to proceed for a few hours at low temperature to ensure complete metalation.

Electrophilic Quenching

After lithiation, the lithiated intermediate is reacted with an electrophile to introduce the desired substituent. Common electrophiles include:

- Carbon dioxide (CO2) gas to form carboxylic acid derivatives.

- Alkyl halides such as iodomethane for methylation.

- Trimethylsilyl chloride for silylation.

For tert-Butyl N-(6-chloro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate, the lithiation is typically followed by reaction with carbon dioxide to introduce a carboxyl group, which can then be further manipulated if needed.

Work-up and Purification

The reaction mixture is quenched with methanol or water, and the organic solvents are removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as eluent.

- The purified compound is isolated as a solid or oil, depending on the substituents.

- Characterization includes melting point, NMR spectroscopy, and mass spectrometry to confirm structure and purity.

Representative Experimental Data

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection | tert-Butyl dicarbonate, base, solvent | >85% | Standard protection of amino group |

| Directed lithiation | n-Butyllithium (2.5 M in hexane), TMEDA, -78 °C, 3 h | 72-87% | Lithiation at ortho position to nitrogen |

| Electrophilic quench | CO2 gas, -78 °C to room temp, 18 h | 82% | Formation of carboxylic acid derivative |

| Purification | Silica gel chromatography, petroleum ether/ethyl acetate | - | Isolated as pure carbamate |

Analysis of Preparation Methods

- Selectivity: The use of Boc protection and TMEDA-assisted lithiation ensures high regioselectivity at the 5-position of the tetrahydroisoquinoline ring.

- Temperature Control: Maintaining low temperatures (-78 °C) during lithiation and electrophilic quenching is critical to avoid side reactions and decomposition.

- Reagent Stoichiometry: Excess n-butyllithium and TMEDA are used (3.5 equivalents) to drive lithiation to completion.

- Purification: Column chromatography effectively separates the desired product from side products and unreacted starting materials.

Summary Table of Key Reaction Parameters

| Parameter | Conditions | Impact on Outcome |

|---|---|---|

| Solvent | Anhydrous THF or diethyl ether | Solubilizes reagents, stabilizes intermediates |

| Temperature | -78 °C during lithiation and quenching | Prevents side reactions, controls regioselectivity |

| Base | n-Butyllithium (2.5 M in hexane) | Strong base for lithiation |

| Chelating agent | TMEDA | Enhances lithiation efficiency |

| Electrophile | Carbon dioxide or alkyl halides | Introduces functional groups |

| Work-up | Methanol/water quench, acid-base extraction | Isolates product |

| Purification | Silica gel chromatography | Achieves high purity |

Supporting Spectroscopic and Analytical Data

- 1H NMR: Characteristic signals for tert-butyl group (~1.4 ppm, singlet), aromatic protons, and tetrahydroisoquinoline methylene protons.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight of 6-chloro-Boc-tetrahydroisoquinoline.

- Melting Point: Typically in the range of 80-85 °C for crystalline carbamate derivatives.

- Infrared Spectroscopy: Strong carbamate carbonyl stretch near 1670 cm⁻¹.

Literature and Source Validation

The preparation methods described are supported by peer-reviewed synthetic organic chemistry literature, including detailed experimental procedures for lithiation and carbamate formation on tetrahydroisoquinoline frameworks. Commercial chemical suppliers also provide analytical data consistent with these synthetic routes. The combination of directed lithiation, Boc protection, and electrophilic quenching is a well-established method for functionalizing tetrahydroisoquinoline derivatives.

This comprehensive overview of the preparation of this compound emphasizes the importance of careful control of reaction conditions and reagent choice to achieve high purity and yield. The data tables and reaction analysis provide a professional and authoritative guide for researchers aiming to synthesize this compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(6-chloro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

tert-Butyl N-(6-chloro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl N-(6-chloro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The chloro-substituted tetrahydroisoquinoline moiety may interact with various receptors or ion channels, modulating their function. These interactions can affect cellular signaling pathways and result in specific biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Variations

Tetrahydroisoquinoline vs. Piperidine/Cyclopentyl Derivatives

- This rigidity may improve binding selectivity in biological targets .

- Piperidine Derivatives: Compounds such as tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1) feature a monocyclic piperidine ring.

- Cyclopentyl Derivatives : Derivatives like tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1) introduce hydroxyl groups, enabling hydrogen bonding and improving aqueous solubility. However, the lack of aromaticity limits π-π interactions .

Substituent Effects: Chloro vs. Fluoro and Hydroxy Groups

- Chloro vs. Fluoro : Chlorine’s larger atomic radius and polarizability may enhance halogen bonding in target interactions compared to fluorine. However, fluorine’s electronegativity could improve metabolic stability and reduce off-target effects .

- Hydroxy Groups : Hydroxy-substituted derivatives (e.g., cyclopentyl carbamates) exhibit improved solubility but lack the aromaticity necessary for certain receptor interactions .

Biological Activity

tert-Butyl N-(6-chloro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and its implications in pharmacology.

Chemical Structure and Properties

Molecular Characteristics:

- Molecular Formula: C14H19ClN2O2

- Molecular Weight: 282.76 g/mol

- IUPAC Name: this compound

The compound features a tert-butyl group attached to a carbamate moiety and a chloro-substituted tetrahydroisoquinoline structure. This unique configuration contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloro-1,2,3,4-tetrahydroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the carbamate group. Purification is usually achieved through recrystallization or column chromatography.

Antitumor Activity

Research indicates that compounds containing tetrahydroisoquinoline structures exhibit notable antitumor properties. For instance, studies have shown that derivatives of tetrahydroisoquinoline can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer models remains to be fully elucidated but suggests potential as an anticancer agent.

Neuroprotective Effects

Tetrahydroisoquinolines are known for their neuroprotective effects. The compound may modulate neurotransmitter systems and has been implicated in the treatment of neurological disorders such as Parkinson's disease and depression. Preliminary data suggest that it interacts with dopamine receptors and may influence pathways related to neuroprotection.

Modulation of Transporters

This compound has been identified as a modulator of ATP-binding cassette (ABC) transporters. This activity indicates potential applications in enhancing drug delivery systems and improving the bioavailability of therapeutic agents.

The biological effects of this compound are thought to arise from its interactions with specific molecular targets:

- Enzyme Inhibition: The carbamate group can form covalent bonds with enzyme active sites, leading to inhibition.

- Receptor Interaction: The chloro-substituted tetrahydroisoquinoline moiety may interact with various receptors involved in neurotransmission and signaling pathways.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| tert-butyl N-(1,2,3,4-tetrahydroquinolin-3-yl)carbamate | 219862-14-3 | Different nitrogen substitution position |

| tert-butyl 5-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | 201150-73-4 | Contains an amino group instead of chlorine |

| tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2-carboxylate | 158984-83-9 | Hydroxy group at position 6 instead of chlorine |

These related compounds exhibit varied biological activities due to differences in their functional groups and substituents. The unique chloro substitution in this compound may enhance its pharmacological profile compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of tetrahydroisoquinoline derivatives in treating various diseases:

- Dopamine Receptor Agonism: Research has shown that modifications to the tetrahydroisoquinoline scaffold can yield potent dopamine receptor agonists with selective signaling profiles .

- PPARγ Agonism: A series of tetrahydroisoquinoline derivatives demonstrated efficacy as selective PPARγ partial agonists which may have implications in metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.